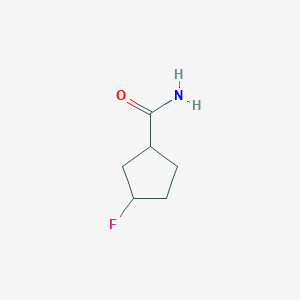
3-Fluorocyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorocyclopentane-1-carboxamide is an organic compound with the molecular formula C6H10FNO It is a fluorinated derivative of cyclopentane carboxamide, where a fluorine atom is attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclopentane-1-carboxamide typically involves the fluorination of cyclopentane derivatives followed by amidation. One common method is the reaction of cyclopentane with a fluorinating agent such as Selectfluor to introduce the fluorine atom. The resulting 3-fluorocyclopentane is then reacted with an amine, such as ammonia or an amine derivative, under appropriate conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated flow chemistry systems can optimize reaction conditions and scale up the production efficiently. These systems allow precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-fluorocyclopentane carboxylic acid.
Reduction: Formation of 3-fluorocyclopentylamine.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluorocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3-Fluorocyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1-carboxamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chlorocyclopentane-1-carboxamide: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and interactions.
3-Bromocyclopentane-1-carboxamide: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
3-Fluorocyclopentane-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties can enhance the compound’s performance in various applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-fluorocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUJJXMRWKRTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
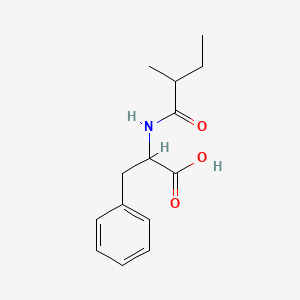
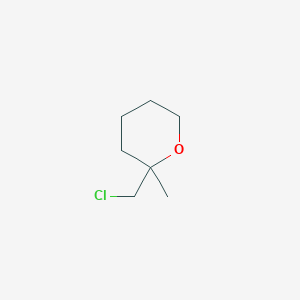
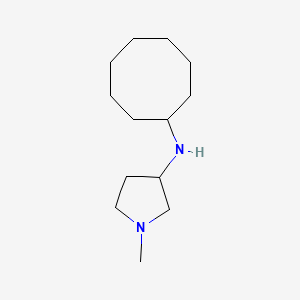
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)
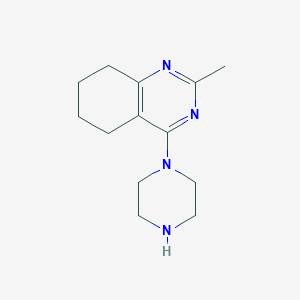
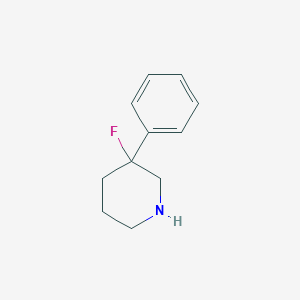
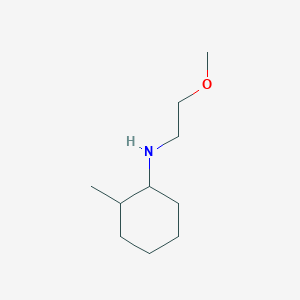
![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)

![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
